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Abstract

This technical guide provides an in-depth overview of the Bromodomain Adjacent to Zinc
Finger Domain 2B (BAZ2B), also known as dBAZ2, a key regulatory subunit of the ISWI
chromatin remodeling complexes. BAZ2B is increasingly implicated in a spectrum of biological
processes, from transcriptional regulation to the pathology of complex diseases such as cancer
and neurodevelopmental disorders. This document outlines the core functions of BAZ2B, its
protein architecture, and its mechanism of action in epigenetic modulation. We present a
compilation of quantitative data on BAZ2B's expression, binding affinities, and the effects of its
inhibition, structured for clear comparison. Furthermore, this guide provides detailed
experimental protocols for studying BAZ2B, including Chromatin Immunoprecipitation
Sequencing (ChlP-seq), Assay for Transposase-Accessible Chromatin with sequencing (ATAC-
seq), Co-Immunoprecipitation (Co-IP), and inhibitor screening assays. Visual diagrams of key
pathways and experimental workflows are included to facilitate a deeper understanding of
BAZ2B's role in cellular function and its potential as a therapeutic target.

Introduction to dBAZ2 (BAZ2B)

BAZ2B is a large, multi-domain protein that functions as a regulatory subunit of the ATP-
dependent ISWI chromatin remodeling complexes, specifically the BRF-1 and BRF-5
complexes.[1] These complexes play a crucial role in organizing nucleosome arrays on
chromatin, thereby regulating access to DNA for fundamental processes like transcription,
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replication, and DNA repair.[1] BAZ2B, in concert with the ATPase subunits SMARCAL1 (in BRF-
1) or SMARCAS5/SNF2H (in BRF-5), modulates nucleosome spacing and can slide
mononucleosomes.[1]

The protein architecture of BAZ2B includes several conserved functional domains:

o TAM (Tip5/ARBP/MBD) Domain: A methyl-CpG-binding domain-like domain that can bind to
DNA.[2]

« DDT (DNA binding homeobox and different transcription factors) Domain: Implicated in DNA
binding.

» PHD (Plant Homeodomain) Finger: Recognizes and binds to specific histone modifications,
particularly the unmodified N-terminal tail of histone H3.

 BRD (Bromodomain): A protein module that specifically recognizes and binds to acetylated
lysine residues on histone tails, with a preference for H3K14ac.[3]

Through these domains, BAZ2B acts as a "reader” of epigenetic marks, guiding the ISWI
remodeling machinery to specific genomic loci.

Mechanism of Action in Epigenetic Regulation

The primary function of dBAZ2 in epigenetic regulation is to modulate chromatin structure. By
recognizing specific histone modifications, particularly acetylated lysines via its bromodomain,
BAZ2B directs the associated ISWI ATPase to specific regions of the genome. The ATPase
then utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along the
DNA. This action can lead to either the compaction or opening of chromatin, thereby
influencing gene expression.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.uniprot.org/uniprotkb/Q9UIF8/entry
https://www.uniprot.org/uniprotkb/Q9UIF8/entry
https://academic.oup.com/nar/article/52/1/337/7449497
https://pmc.ncbi.nlm.nih.gov/articles/PMC3431496/
https://www.benchchem.com/product/b15541597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

dBAZ2 (BAZ2B)

regulates

ISWI ATPase
(SMARCA1/5)

repositions

Functional Outcomes

Altered DNA Transcriptional

Nucleosome Accessibility Regulation

Click to download full resolution via product page

Caption: dBAZ2 mechanism of action in chromatin remodeling.

Role in Disease and Drug Development

Dysregulation of BAZ2B has been linked to several human diseases, highlighting its
importance in maintaining cellular homeostasis.

o Cancer: Alterations in BAZ2B expression have been observed in various cancers.[4] For
instance, its homolog, BAZ2A (TIP5), is overexpressed in prostate cancer and its high levels
are predictive of disease recurrence.[5][6][7] While BAZ2B is reported to be downregulated
in some cancers like kidney renal clear cell carcinoma and lung squamous cell carcinoma, its
precise role is context-dependent.[8] The development of small molecule inhibitors targeting
the bromodomain of BAZ2B, such as BAZ2-ICR, and proteolysis-targeting chimeras
(PROTACS) like dBAZ2, underscores its potential as a therapeutic target.[9][10][11][12][13]

o Neurodevelopmental Disorders: Haploinsufficiency of BAZ2B has been identified as a cause
of a neurodevelopmental disorder characterized by developmental delay, intellectual
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disability, and autism spectrum disorder.[14][15][16][17] This suggests a critical role for

BAZ2B in brain development.[16]

Quantitative Data Summary

This section summarizes key quantitative data related to dBAZ2, providing a basis for

experimental design and interpretation.

Table 1: BAZ2B Expression in Cancer (TCGA FPKM

Data)

Cancer Type Median FPKM
Adrenocortical carcinoma 10.9

Bladder Urothelial Carcinoma 12.5

Breast invasive carcinoma 11.8

Cervical squamous cell carcinoma 13.2

Colon adenocarcinoma 115
Glioblastoma multiforme 9.8

Head and Neck squamous cell carcinoma 12.1

Kidney renal clear cell carcinoma 9.5

Liver hepatocellular carcinoma 10.2

Lung adenocarcinoma 11.1

Lung squamous cell carcinoma 10.7

Ovarian serous cystadenocarcinoma 12.9

Prostate adenocarcinoma 104

Stomach adenocarcinoma 11.9

Thyroid carcinoma 11.3

Uterine Corpus Endometrial Carcinoma 12.7
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Data sourced from The Human Protein Atlas, which provides RNA-seq data from The Cancer
Genome Atlas (TCGA). FPKM (Fragments Per Kilobase of exon per Million reads) is a measure

of gene expression.

[able 2: Binding Affinities of BAZ2B Domains

Domain Ligand Affinity (Kd) Method
) H3K14ac (acetylated Microscale
Bromodomain ) 16 uM )
peptide) Thermophoresis
) H3K14 (unmodified Microscale
Bromodomain ) 288 uM )
peptide) Thermophoresis
] H3K14ac (short Isothermal Titration
Bromodomain ) 45.0 + 3.3 pM )
peptide, 9-mer) Calorimetry
] H3K14ac (long Isothermal Titration
Bromodomain ) 12.2 + 0.5 uM )
peptide, 21-mer) Calorimetry

Table 3: F t BAZ2B Inhibi

Inhibitor Target(s) Potency (IC50 / Kd) Assay Type
IC50: 130 nM / 180 _ _
BAZ2-ICR BAZ2A /| BAZ2B M Biochemical Assay
n
Isothermal Titration
BAZ2-ICR BAZ2A / BAZ2B Kd: 109 nM /170 nM )
Calorimetry
GSK2801 BAZ2A/B, BRD9 - -
DC50: 180 nM / 250 Cellular Degradation
dBAZ2 (PROTAC) BAZ2A / BAZ2B
nM Assay
Cellular Degradation
dBAZ2B (PROTAC) BAZ2B DC50: 19 nM

Assay

DC50 represents the concentration required to induce 50% degradation of the target protein.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study dBAZ2
function.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

ChlIP-seq is used to identify the genome-wide binding sites of dBAZ2.
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Caption: Workflow for dBAZ2 Chromatin Immunoprecipitation Sequencing.
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Protocol:

e Cross-linking: Treat cells (approximately 1-10 million per IP) with 1% formaldehyde for 10
minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125
M glycine.

o Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Resuspend
the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of
200-600 bp.

e Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the
cleared chromatin overnight at 4°C with an antibody specific for ABAZ2.

e Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody
mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

o Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to
remove non-specifically bound proteins.

o Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
formaldehyde cross-links by incubating at 65°C overnight with NaCl.

o DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA
using phenol-chloroform extraction or a DNA purification kit.

» Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and perform high-throughput sequencing.

o Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling
algorithm to identify regions of dBAZ2 enrichment.

Assay for Transposase-Accessible Chromatin with
Sequencing (ATAC-seq)

ATAC-seq is used to assess changes in chromatin accessibility upon modulation of dBAZ2
expression or activity.
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Caption: Workflow for Assay for Transposase-Accessible Chromatin with Sequencing.
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Protocol:

Cell Lysis: Start with 50,000 cells. Lyse the cells in a hypotonic buffer containing a non-ionic
detergent to release the nuclei.

o Tagmentation: Resuspend the isolated nuclei in a transposition reaction mix containing Tn5
transposase. Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously
fragment the DNA in open chromatin regions and ligate sequencing adapters.

» DNA Purification: Purify the tagmented DNA using a DNA purification Kkit.

o PCR Amplification: Amplify the purified DNA using PCR to enrich for the tagmented
fragments and add the remaining sequencing adapters.

 Library Purification and Size Selection: Purify the amplified library and perform size selection
to remove very large and very small fragments.

e Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to
identify regions of open chromatin.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry

Co-IP followed by mass spectrometry is used to identify proteins that interact with dBAZ2.
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Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry.
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Protocol:

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
e Immunoprecipitation: Incubate the cell lysate with an antibody against dBAZ2.

e Immune Complex Capture: Add Protein A/G beads to pull down the dBAZ2-containing
protein complexes.

e Washing: Wash the beads extensively to remove non-specifically bound proteins.
e Elution: Elute the bound proteins from the beads.

o Sample Preparation for Mass Spectrometry: Run the eluted proteins on an SDS-PAGE gel,
excise the protein bands, and perform in-gel trypsin digestion.

o LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins
that co-immunoprecipitated with dBAZ2.

BAZ2B Inhibitor Screening Assay

This assay is designed to measure the inhibition of BAZ2B bromodomain binding to its
acetylated histone substrate.

Protocol (based on AlphaLISA® format):

 Incubation: Incubate a mixture of His-tagged BAZ2B bromodomain, a biotinylated acetylated
histone peptide substrate (e.g., H3K14ac), and the test inhibitor in an assay buffer for 30
minutes.

» Addition of Acceptor Beads: Add Nickel Chelate AlphaLISA® Acceptor beads, which will bind
to the His-tagged BAZ2B.

» Addition of Donor Beads: Add Streptavidin-conjugated AlphaScreen® Donor beads, which
will bind to the biotinylated histone peptide.
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» Signal Detection: If BAZ2B and the histone peptide are in close proximity (i.e., binding has
occurred), the donor and acceptor beads will also be in close proximity. Upon excitation, the
donor beads will release singlet oxygen, which will trigger a chemiluminescent signal from
the acceptor beads. This signal is then measured. A decrease in signal in the presence of an
inhibitor indicates disruption of the BAZ2B-histone interaction.

Conclusion

dBAZ2 (BAZ2B) is a multifaceted epigenetic regulator with a critical role in chromatin
remodeling and gene expression. Its involvement in cancer and neurodevelopmental disorders
makes it a compelling target for further research and therapeutic development. The quantitative
data and detailed experimental protocols provided in this guide offer a solid foundation for
scientists and researchers to design and execute studies aimed at unraveling the complexities
of dBAZ2 function and its role in human health and disease. The continued development of
specific chemical probes and degraders for BAZ2B will be instrumental in validating its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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